molecular formula C7H7Cl2OP B1622758 2-Methoxy(dichlorophosphino)benzene CAS No. 58325-49-8

2-Methoxy(dichlorophosphino)benzene

Cat. No.: B1622758
CAS No.: 58325-49-8
M. Wt: 209.01 g/mol
InChI Key: LVMVDEGJLXVJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy(dichlorophosphino)benzene is an organophosphorus compound characterized by a benzene ring substituted with a methoxy (-OCH₃) group and a dichlorophosphino (-PCl₂) moiety. The methoxy group acts as an electron-donating substituent, modulating the electronic properties of the aromatic ring and indirectly influencing the phosphorus center. The dichlorophosphino group, bearing two electronegative chlorine atoms, renders the phosphorus atom highly electrophilic, making the compound reactive in coordination chemistry and nucleophilic substitution reactions. This dual functionality positions it as a versatile intermediate in synthesizing metal complexes and organophosphorus derivatives .

Properties

CAS No.

58325-49-8

Molecular Formula

C7H7Cl2OP

Molecular Weight

209.01 g/mol

IUPAC Name

dichloro-(2-methoxyphenyl)phosphane

InChI

InChI=1S/C7H7Cl2OP/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3

InChI Key

LVMVDEGJLXVJST-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(Cl)Cl

Canonical SMILES

COC1=CC=CC=C1P(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Recent studies highlight the unique role of dichlorophosphino groups in forming reactive intermediates, but direct data on this compound remain scarce. Comparisons rely on extrapolations from structurally related compounds:

  • : Demonstrates that substituents on phosphorus dictate metal-complex geometry and reactivity. The Cl vs. Ph comparison suggests this compound could form more compact, electron-deficient complexes .
  • : Cyclic phosphorus compounds show how ring systems alter reactivity, implying that acyclic analogs like this compound may exhibit faster reaction kinetics .

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